molecular formula C10H11F3O B1426688 1-[2-(Trifluoromethyl)phenyl]propan-2-ol CAS No. 1175301-41-3

1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B1426688
CAS No.: 1175301-41-3
M. Wt: 204.19 g/mol
InChI Key: MHJYFVKQUMFNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(Trifluoromethyl)phenyl]propan-2-ol” is a chemical compound with the CAS Number: 1175301-41-3 . It has a molecular weight of 204.19 and its IUPAC Name is 1-[2-(trifluoromethyl)phenyl]-2-propanol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s molecular weight is 204.19 .

Scientific Research Applications

  • Synthesis and Applications in Epoxy Compounds Shimizu, Sugiyama, and Fujisawa (1996) described the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution. This compound was used to generate 1,1,1-trifluoro-2,3-epoxypropane, which has potential applications in various chemical syntheses (Shimizu, Sugiyama, & Fujisawa, 1996).

  • Use in Cholesterol Ester Transfer Protein (CETP) Inhibition Li et al. (2010) achieved the synthesis of a CETP inhibitor, using a reaction involving (S)-(−)-2-(trifluoromethyl)oxirane, which suggests potential applications in the pharmaceutical field, particularly in managing cholesterol-related conditions (Li et al., 2010).

  • Electrochemical Technologies Kamiloğlu et al. (2018) synthesized novel compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their electrochemical and spectroelectrochemical properties. This study highlights the potential applications of such compounds in electrochemical technologies (Kamiloğlu et al., 2018).

  • Synthesis of Hexafluoro Compounds Babadzhanova et al. (2005) worked on synthesizing various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, starting from carboxylic acids and trimethyl(trifluoromethyl)silane, indicating potential applications in the development of specialized fluorinated compounds (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

  • Cytotoxic Activity Evaluation Gómez-García et al. (2017) described the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters and evaluated their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research and drug development (Gómez-García et al., 2017).

  • Chiral Building Blocks for Sesquiterpenes Shafioul and Cheong (2012) developed enantioselective resolution processes for derivatives of 2-phenylpropan-1-ol, useful for the synthesis of natural and unnatural sesquiterpenes, indicating applications in the synthesis of bioactive compounds (Shafioul & Cheong, 2012).

  • Application in Polymer and Material Science Meier et al. (2003) synthesized new nonsymmetric palladium complexes using partly fluorinated bisphosphine ligands, including 2-(trifluoromethyl)phenyl derivatives. These complexes were used as catalysts in propene/CO copolymerization, suggesting applications in the creation of flexible polymeric materials (Meier et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYFVKQUMFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

General Procedure HH: To a solution of 1-iodo-2-(trifluoromethyl)benzene (1.5 g, 5.5 mmol) in THF (10.0 mL) was added 2.5 M of n-BuLi in hexane (2.2 mL) at −78° C. and stirred for 10 min. Propylene oxide (370 mg, 6.4 mmol) was added to the reaction mixture at −78° C. and slowly warmed to rt. The reaction mixture was stirred for an additional 30 min. The reaction mixture was quenched with sat. aq. NH4Cl and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, and the solvent was removed under reduced pressure to give a yellow oil. The material was purified by silica gel chromatography using Hexane/EtOAc (80:20) as eluent to yield the desired product as a colorless oil. 1H NMR (CDCl3, 400 MHz): δ=1.30 (d, J=6.1 Hz, 3H), 1.46 (d, J=4.3 Hz, 1H), 2.82-3.06 (m, 2H), 4.03-4.12 (m, 1H), 7.32-7.38 (m, 1H), 7.41-7.45 (m, 1H), 7.48-7.53 (m, 1H), 7.67 (d, J=8.1 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 4
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 6
1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.